1-(2-chlorobenzyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

nicotinic acetylcholine receptor subtype selectivity medicinal chemistry

This 1-(2-chlorobenzyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (GSK1331268) is a specific chemical probe distinguished by its unique substitution pattern. It achieves a Ki of 32 nM at α2β4 nAChRs, representing a >1,000-fold affinity improvement over the 4-phenylpiperazine analog. Unlike generic pyrazolo[3,4-d]pyrimidine screening compounds, this precise chemotype is essential for reproducible nAChR target engagement studies and selectivity profiling in kinase inhibitor cascades. Procure with confidence for SAR optimization and target validation.

Molecular Formula C17H19ClN6
Molecular Weight 342.8 g/mol
Cat. No. B5879736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chlorobenzyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
Molecular FormulaC17H19ClN6
Molecular Weight342.8 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC=NC3=C2C=NN3CC4=CC=CC=C4Cl
InChIInChI=1S/C17H19ClN6/c1-22-6-8-23(9-7-22)16-14-10-21-24(17(14)20-12-19-16)11-13-4-2-3-5-15(13)18/h2-5,10,12H,6-9,11H2,1H3
InChIKeyHDQYOLBRTBEBJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chlorobenzyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine – Baseline Identity and Procurement Context


1-(2-Chlorobenzyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a synthetic, small-molecule heterocycle belonging to the pyrazolo[3,4-d]pyrimidine scaffold class, a privileged kinase-inhibitor chemotype [1]. The compound features a 2-chlorobenzyl substituent at N1 and a 4-methylpiperazin-1-yl group at C4, modifications that are chemically tractable for structure–activity relationship (SAR) optimization [1][2]. This precise substitution pattern distinguishes it from thousands of pyrazolo[3,4-d]pyrimidine analogs catalogued in screening collections, making it a specific chemical probe rather than a generic scaffold representative [2].

Why 1-(2-Chlorobenzyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine Cannot Be Replaced by Generic Pyrazolo[3,4-d]pyrimidine Analogs


The pyrazolo[3,4-d]pyrimidine core is a common kinase-hinge-binding motif, but its selectivity and potency are exquisitely dependent on peripheral substituents. The 2-chlorobenzyl group at N1 and the 4-methylpiperazine at C4 create a unique electrostatic and steric surface that defines specific target engagement [1]. Closely related analogs—such as the regioisomeric 4-chlorobenzyl variant or the 4-phenylpiperazine analog—exhibit dramatic differences in binding affinity [2]. For example, 1-(2-chlorobenzyl)-4-(4-phenylpiperazino)pyrazolo[3,4-d]pyrimidine (BDBM64825) shows an IC50 > 32,000 nM against a neuronal nicotinic receptor, while the 4-methylpiperazine counterpart (this compound) achieves a Ki of 32 nM against the same target [2][3]. This >1,000-fold improvement underscores that even minor alterations in the piperazine substitution abolish target affinity, making generic inter-class or even intra-class analogs non-interchangeable for reproducible biological studies [2][3].

Head-to-Head Binding Selectivity and Potency Evidence for 1-(2-Chlorobenzyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine


Subtype-Selective Neuronal Nicotinic Receptor Binding: 4-Methylpiperazine vs. 4-Phenylpiperazine Analog

The 4-methylpiperazine derivative binds to the α2β4 nicotinic receptor subtype with a Ki of 32 nM, whereas the 4-phenylpiperazine analog (1-(2-chlorobenzyl)-4-(4-phenylpiperazino)pyrazolo[3,4-d]pyrimidine) exhibits an IC50 > 32,000 nM, indicating a >1,000-fold loss in affinity when the N-methyl group is replaced by a phenyl ring [1][2].

nicotinic acetylcholine receptor subtype selectivity medicinal chemistry

Receptor Subtype Selectivity Profile: α2β4 vs. α4β4 and α2β2

The compound displays a differential affinity profile across three nAChR subtypes: Ki = 32 nM (α2β4), 41 nM (α4β4), and 59 nM (α2β2) [1]. This yields a selectivity window of approximately 1.8-fold for α2β4 over α2β2, a subtle but measurable discrimination that may be exploited in structure-based drug design targeting specific nAChR stoichiometries.

nicotinic receptor subtype profiling selectivity molecular pharmacology

Structural Differentiation from Regioisomeric 4-Chlorobenzyl and 4-Methylbenzyl Analogs

Replacement of the 2-chlorobenzyl group with a 4-chlorobenzyl or 4-methylbenzyl substituent generates structurally distinct compounds (e.g., 1-(4-chlorobenzyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine, CAS not assigned, and 1-[(4-methylphenyl)methyl]-4-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine, CAS 612524-03-5) that are commercially catalogued but lack publicly available target-binding data, preventing any assumption of biological equivalence . The 2-chloro vs. 4-chloro position affects the spatial orientation of the benzyl group, which is a known determinant of kinase selectivity pocket occupancy in pyrazolo[3,4-d]pyrimidines [1].

structure–activity relationship regioisomerism medicinal chemistry

High-Confidence Research Applications for 1-(2-Chlorobenzyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine


Pharmacological Probe for α2β4-Containing Nicotinic Acetylcholine Receptors

With a Ki of 32 nM at α2β4 nAChRs and selectivity over α2β2 (59 nM), the compound serves as a suitable antagonist probe in electrophysiological or calcium-flux assays to dissect the contribution of α2β4* subtypes in native tissues, where genetic knockout or siRNA approaches are not feasible [1].

Starting Point for Medicinal Chemistry Optimization of nAChR Subtype-Selective Ligands

The >1,000-fold affinity advantage of the 4-methylpiperazine moiety over the phenylpiperazine analog provides a clear SAR vector for further optimization; the compound can be used to benchmark new analogs targeting the α2β4/α4β4 interface, a region implicated in nicotine addiction and cognitive enhancement [2][3].

Negative Control for Src Family Kinase Assays Contrasted with Pyrazolo[3,4-d]pyrimidine Src Inhibitors

Given its distinct nAChR activity profile, the compound can serve as a selectivity control in kinase inhibitor screening cascades that employ pyrazolo[3,4-d]pyrimidine-based Src inhibitors (e.g., PP2, dasatinib analogs), helping to rule out off-target cholinergic effects in cell-based phenotypic assays [4].

Quote Request

Request a Quote for 1-(2-chlorobenzyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.